3-(4-Iodophenyl)-5-(1-methyl-1H-pyrazol-4-YL)-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Iodophenyl)-5-(1-methyl-1H-pyrazol-4-YL)-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole is a complex organic compound that features a combination of iodophenyl, methylpyrazolyl, and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Iodophenyl)-5-(1-methyl-1H-pyrazol-4-YL)-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with an appropriate 1,3-diketone under acidic or basic conditions.
Introduction of the iodophenyl group: This step often involves the iodination of a phenyl ring using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Attachment of the nitrophenyl group: This can be done through a nitration reaction, where a phenyl ring is treated with a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the methyl group.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents such as organolithium or Grignard reagents can be used for substitution reactions.
Major Products
Oxidation: Products may include oxidized derivatives of the pyrazole ring.
Reduction: The major product would be the corresponding amine derivative.
Substitution: Various substituted phenyl derivatives can be formed depending on the reagent used.
Scientific Research Applications
3-(4-Iodophenyl)-5-(1-methyl-1H-pyrazol-4-YL)-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-(4-Iodophenyl)-5-(1-methyl-1H-pyrazol-4-YL)-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to a biological response.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenyl)-5-(1-methyl-1H-pyrazol-4-YL)-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole
- 3-(4-Chlorophenyl)-5-(1-methyl-1H-pyrazol-4-YL)-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole
Uniqueness
The presence of the iodophenyl group in 3-(4-Iodophenyl)-5-(1-methyl-1H-pyrazol-4-YL)-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole distinguishes it from its bromine and chlorine analogs
Properties
Molecular Formula |
C19H16IN5O2 |
---|---|
Molecular Weight |
473.3 g/mol |
IUPAC Name |
4-[5-(4-iodophenyl)-2-(4-nitrophenyl)-3,4-dihydropyrazol-3-yl]-1-methylpyrazole |
InChI |
InChI=1S/C19H16IN5O2/c1-23-12-14(11-21-23)19-10-18(13-2-4-15(20)5-3-13)22-24(19)16-6-8-17(9-7-16)25(26)27/h2-9,11-12,19H,10H2,1H3 |
InChI Key |
HIPFFQTZGPVJMG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2CC(=NN2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.